FPI-1465

Description

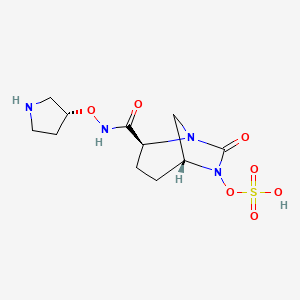

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N4O7S |

|---|---|

Molecular Weight |

350.35 g/mol |

IUPAC Name |

[(2S,5R)-7-oxo-2-[[(3R)-pyrrolidin-3-yl]oxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1 |

InChI Key |

JBMFHPNYQVHTCK-HLTSFMKQSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NO[C@@H]3CCNC3 |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOC3CCNC3 |

Origin of Product |

United States |

Foundational & Exploratory

FPI-1465: Unraveling the Mechanism of Action of a Novel Analgesic

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Findings and Data Scarcity

FPI-1465, also identified by the code C007B-356584, is designated as a controlled substance with analgesic properties. Despite extensive investigation into its mechanism of action, publicly available data remains exceptionally scarce. This guide serves to consolidate the limited information currently accessible and to outline the significant gaps in our understanding of this compound. At present, a detailed technical whitepaper with comprehensive quantitative data, experimental protocols, and signaling pathway visualizations, as initially requested, cannot be constructed due to the lack of published research.

Our inquiry into scientific databases, clinical trial registries, and patent literature for "this compound" and "C007B-356584" did not yield any specific studies detailing its pharmacological profile. The designation as a "controlled substance analgesic" suggests that it may act on central nervous system pathways commonly associated with pain relief and that it has a potential for abuse, but the precise molecular targets and signaling cascades remain unelucidated.

Further searches for this compound in connection with pharmaceutical companies known for novel analgesic development, such as Fusion Pharmaceuticals, have not established any link. Fusion Pharmaceuticals' pipeline focuses on targeted alpha therapies with different compound identifiers.

The absence of preclinical and clinical data prevents the creation of the requested in-depth guide. Key information that is currently unavailable includes:

-

Molecular Target(s): The specific receptors, ion channels, or enzymes that this compound interacts with are unknown.

-

In Vitro and In Vivo Data: There is no public information on binding affinities, IC50 values, or efficacy in animal models of pain.

-

Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, excretion, and the dose-response relationship of this compound are not available.

-

Signaling Pathways: Without knowledge of the molecular target, the downstream signaling pathways modulated by this compound cannot be described.

A General Framework for Novel Analgesic Action

While specific data on this compound is lacking, we can provide a general overview of the potential mechanisms through which a novel analgesic might act. This is for contextual understanding only and is not based on any specific data for this compound.

Potential Signaling Pathways in Analgesia

Novel analgesics often target key pathways involved in nociception and pain modulation. A hypothetical workflow for investigating the mechanism of a new analgesic compound is presented below.

Caption: Hypothetical workflow for characterizing the mechanism of action of a novel analgesic compound.

The current body of public scientific and clinical information is insufficient to provide a detailed technical guide on the mechanism of action of this compound. The designation of this compound as a controlled substance analgesic points towards a central mechanism of action, but without empirical data, any further description would be speculative.

This document serves to highlight the current knowledge gap and will be updated as new information becomes publicly available. Researchers, scientists, and drug development professionals are encouraged to monitor scientific literature and clinical trial databases for future publications on this compound and C007B-356584.

In-depth Technical Guide on FPI-1465: Discovery and Synthesis

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

FPI-1465 is a bioactive small molecule identified by the Chemical Abstracts Service (CAS) number 1452458-72-8. Its systematic chemical name is Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester.[1][2][3][4] This guide aims to provide a detailed technical overview of the available information regarding its discovery and synthesis, tailored for professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is based on publicly available data from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C11H18N4O7S | [5] |

| Molecular Weight | 350.35 g/mol | [5] |

| CAS Number | 1452458-72-8 | [5] |

Synthesis

A potential, generalized workflow for the synthesis is outlined below. This is a hypothetical pathway based on the synthesis of similar molecules and should be considered illustrative rather than a definitive experimental protocol.

Mechanism of Action and Biological Activity

Publicly available scientific literature detailing the discovery, mechanism of action, or biological activity of this compound is currently limited. The structural motifs present in this compound, specifically the diazabicyclooctane core, are found in a class of compounds known as beta-lactamase inhibitors. These inhibitors are crucial in overcoming antibiotic resistance in bacteria.

The proposed mechanism of action for many diazabicyclooctane-based inhibitors involves the formation of a covalent adduct with the serine residue in the active site of beta-lactamase enzymes. This inactivation of beta-lactamases protects beta-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.

The signaling pathway diagram below illustrates the general mechanism of beta-lactamase inhibition.

Experimental Protocols

Due to the absence of published research specifically on this compound, detailed experimental protocols for its synthesis and biological evaluation are not available. However, researchers interested in studying this or similar molecules could adapt standard protocols for the synthesis and evaluation of beta-lactamase inhibitors.

A generalized workflow for screening a novel beta-lactamase inhibitor is provided below.

Conclusion

This compound, identified by CAS number 1452458-72-8, is a small molecule with structural features suggestive of a beta-lactamase inhibitor. While specific data on its discovery, synthesis, and biological activity are not extensively documented in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the established knowledge of related compounds. Further research is necessary to fully elucidate the therapeutic potential of this compound. Professionals in drug discovery and development are encouraged to use this information as a starting point for their own investigations into this and similar molecules.

References

An In-depth Technical Guide to FPI-1465: A Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1465 is a novel, non-β-lactam β-lactamase inhibitor demonstrating significant potential in overcoming antibiotic resistance mediated by extended-spectrum β-lactamases (ESBLs) and carbapenemases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of key quantitative data from preclinical studies, a detailed description of its mechanism of action, and a representative experimental protocol for assessing its in vitro efficacy. The information presented herein is intended to support further research and development of this promising compound in the fight against multidrug-resistant bacterial infections.

Chemical Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 1452458-72-8, is a bioactive small molecule.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₄O₇S | [1][2] |

| Molecular Weight | 350.35 g/mol | [1][2] |

| CAS Number | 1452458-72-8 | [1][2] |

| Isomeric SMILES | C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOC3CCNC3 | [2] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a β-lactamase inhibitor, effectively neutralizing the primary defense mechanism of many antibiotic-resistant bacteria.[3] β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. This compound binds to the active site of these enzymes, preventing the degradation of co-administered β-lactam antibiotics and restoring their efficacy.

Preclinical studies have shown that this compound is particularly effective against bacteria producing ESBLs, such as CTX-M-15, and carbapenemases.[3][4] The crystal structure of CTX-M-15 in complex with this compound has been determined, providing detailed insights into its inhibitory mechanism at a molecular level.[5] Furthermore, this compound has demonstrated activity against penicillin-binding proteins (PBPs), suggesting a multi-targeted approach to combating bacterial resistance.[4]

The following diagram illustrates the mechanism of action of this compound in restoring the activity of a β-lactam antibiotic against a resistant bacterium.

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent synergistic effect of this compound when combined with various β-lactam antibiotics against a range of ESBL-producing Enterobacteriaceae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several antibiotics tested alone and in combination with a fixed concentration of this compound (4 µg/mL).

| Organism (Enzyme Profile) | Antibiotic | MIC Alone (µg/mL) | MIC with this compound (4 µg/mL) | Fold-Change in Potency |

| E. coli (CTX-M-15) | Ceftazidime | >256 | 0.5 | >512 |

| E. coli (CTX-M-15) | Aztreonam | >256 | 0.25 | >1024 |

| E. coli (CTX-M-15) | Meropenem | 0.5 | 0.12 | 4 |

| K. pneumoniae (CTX-M-15, SHV-30) | Ceftazidime | 256 | 1 | 256 |

| K. pneumoniae (CTX-M-15, SHV-30) | Aztreonam | >256 | 0.5 | >512 |

| K. pneumoniae (CTX-M-15, SHV-30) | Meropenem | 1 | 0.25 | 4 |

| E. cloacae (CTX-M-15, CMY-2) | Ceftazidime | >256 | 2 | >128 |

| E. cloacae (CTX-M-15, CMY-2) | Aztreonam | >256 | 1 | >256 |

| E. cloacae (CTX-M-15, CMY-2) | Meropenem | 2 | 0.5 | 4 |

Data adapted from a study by JMI Laboratories presented at a scientific conference.[6]

Representative Experimental Protocol: In Vitro Synergy Testing

The following is a representative experimental workflow for determining the in vitro synergistic activity of this compound with a β-lactam antibiotic against a panel of bacterial isolates.

Caption: Workflow for In Vitro Synergy Testing.

Detailed Methodology:

-

Bacterial Isolates: A panel of well-characterized clinical isolates of Enterobacteriaceae with known β-lactamase production (e.g., CTX-M-15, KPC) are selected.[6]

-

Antimicrobial Agents: The β-lactam antibiotics (e.g., ceftazidime, aztreonam, meropenem) and this compound are obtained as reagent-grade powders.

-

MIC Testing:

-

Minimum inhibitory concentrations (MICs) are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

The β-lactam agents are tested alone and in combination with a fixed concentration of this compound (e.g., 4 µg/mL).[6]

-

Serial two-fold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

The plates are incubated at 35°C for 16-20 hours in ambient air.

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

Data Analysis: The MIC values of the antibiotics alone are compared to the MIC values when combined with this compound. A significant reduction in the MIC in the presence of this compound indicates synergistic activity. The fold-change in potency is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in combination with this compound.

Conclusion

This compound is a promising β-lactamase inhibitor with the potential to restore the clinical utility of established β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its dual mechanism of action, inhibiting both β-lactamases and PBPs, represents a significant advantage. The quantitative in vitro data clearly demonstrate its ability to potentiate the activity of various antibiotics. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this important new agent.

References

- 1. calpaclab.com [calpaclab.com]

- 2. cenmed.com [cenmed.com]

- 3. fedorapharma.com [fedorapharma.com]

- 4. New β-Lactamase Inhibitors in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5fao - CTX-M-15 in complex with this compound - Experimental details - Protein Data Bank Japan [pdbj.org]

- 6. jmilabs.com [jmilabs.com]

FPI-1465 biological targets and pathways

An in-depth analysis of the available scientific and clinical literature reveals that the designation "FPI-1465" does not correspond to a well-characterized biological agent with established targets and pathways. Instead, the relevant investigational drug with a similar identifier is [225Ac]-FPI-1434 , a radioimmunotherapeutic agent. This technical guide will focus on the biological targets and mechanism of action of [225Ac]-FPI-1434 and its associated components.

Introduction to [225Ac]-FPI-1434

[225Ac]-FPI-1434 is a targeted alpha-therapy agent currently under clinical investigation for the treatment of various solid tumors. It consists of a humanized monoclonal antibody, FPI-1175 , which is conjugated to a chelator that securely holds the potent alpha-emitting radionuclide, Actinium-225. The therapeutic strategy is based on the precise delivery of cytotoxic radiation to cancer cells that express the specific target of the antibody.

Biological Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)

The primary biological target of the antibody component (FPI-1175) of [225Ac]-FPI-1434 is the Insulin-like Growth Factor-1 Receptor (IGF-1R) [1]. IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.

IGF-1R Signaling Pathway

Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling events through two major pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Activated IGF-1R phosphorylates and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt then modulates a variety of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival, and inhibit apoptosis.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene expression and cell proliferation. Activated IGF-1R can also activate the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation of transcription factors that drive cell cycle progression.

Elevated expression and activation of IGF-1R have been implicated in the pathogenesis and progression of a wide range of human cancers, making it an attractive target for anticancer therapies.

Mechanism of Action of [225Ac]-FPI-1434

The mechanism of action of [225Ac]-FPI-1434 is a multi-step process designed for targeted cytotoxicity:

-

Targeting: Following intravenous administration, the FPI-1175 antibody component of [225Ac]-FPI-1434 circulates in the bloodstream and specifically binds to IGF-1R expressed on the surface of tumor cells.

-

Internalization: Upon binding, the [225Ac]-FPI-1434/IGF-1R complex is internalized by the cancer cell.

-

Payload Delivery: Once inside the cell, the Actinium-225 (225Ac) radionuclide undergoes a series of radioactive decays, emitting four high-energy alpha particles.

-

Cytotoxicity: Alpha particles are highly potent cytotoxic agents that cause double-strand breaks in the DNA of the cancer cell, leading to cell death. The short path length of alpha particles minimizes damage to surrounding healthy tissues.

Clinical Development and Investigated Tumor Types

[225Ac]-FPI-1434 is being evaluated in Phase 1/2 clinical trials for patients with locally advanced or metastatic solid tumors that demonstrate uptake of an associated imaging agent, [111In]-FPI-1547[1][2][3]. The imaging agent utilizes the same targeting antibody (FPI-1175) to identify patients whose tumors express IGF-1R and are therefore more likely to respond to the therapy.

Tumor types that have been investigated include:

Quantitative Data and Experimental Protocols

As the development of [225Ac]-FPI-1434 is ongoing, detailed quantitative data such as binding affinities (Kd), IC50/EC50 values from preclinical studies, and comprehensive experimental protocols are not yet publicly available in peer-reviewed literature. The primary source of information comes from clinical trial registrations.

Clinical Trial Design Overview (NCT03746431)

The following table summarizes the key aspects of the Phase 1/2 clinical trial for [225Ac]-FPI-1434[1][2][3].

| Parameter | Description |

| Study Title | A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors |

| Phase | Phase 1/2 |

| Study Design | Non-randomized, multi-center, open-label |

| Primary Objectives | To investigate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of [225Ac]-FPI-1434. To establish the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). |

| Key Inclusion Criteria | Histologically or cytologically documented locally advanced, inoperable, metastatic, or recurrent solid tumors of specified types. Measurable or evaluable disease (RECIST 1.1). ECOG Performance Status of 0 or 1. |

| Key Exclusion Criteria | Prior systemic therapeutic radiopharmaceutical within 6 months. Uncontrolled brain metastasis. Anticancer therapy or external beam radiation within 14 days of imaging agent dosing. |

| Interventions | [111In]-FPI-1547 Injection (imaging agent). [225Ac]-FPI-1434 Injection (therapeutic agent). |

Summary

While the query for "this compound" did not yield specific information on a biological agent, the closely related investigational drug, [225Ac]-FPI-1434 , is a targeted alpha-therapy that holds promise for the treatment of various solid tumors. Its mechanism of action is centered on the specific targeting of the Insulin-like Growth Factor-1 Receptor (IGF-1R) via the FPI-1175 antibody, leading to the delivery of a potent alpha-emitting radionuclide, Actinium-225, to cancer cells. The subsequent induction of extensive DNA damage results in tumor cell death. The ongoing clinical trials will provide further insights into the safety and efficacy of this therapeutic approach.

References

FPI-1465 in vitro characterization

An In-Depth Technical Guide to the In Vitro Characterization of FPI-1465

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel beta-lactamase inhibitor (BLI) designed to be co-administered with beta-lactam antibiotics to combat bacterial resistance. The emergence of beta-lactamase enzymes, which inactivate beta-lactam antibiotics, is a significant global health threat. This compound demonstrates a potent ability to inhibit a broad spectrum of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), thereby restoring the efficacy of existing beta-lactam drugs.[1] Furthermore, preclinical data suggests that this compound may possess a secondary mechanism of action through its interaction with penicillin-binding proteins (PBPs), specifically PBP2, which are essential enzymes in bacterial cell wall synthesis. This dual mechanism of action makes this compound a promising candidate for the treatment of challenging Gram-negative bacterial infections.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. This compound acts as a potent inhibitor of these enzymes, effectively neutralizing the primary resistance mechanism of many bacteria. By combining this compound with a beta-lactam antibiotic, the antibiotic is protected from degradation and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

Additionally, this compound has been shown to have activity against penicillin-binding proteins (PBPs), which are the ultimate targets of beta-lactam antibiotics. Specifically, it shows activity against PBP2 from E. coli and P. aeruginosa. This suggests a dual-action mechanism where this compound not only protects the partner antibiotic but may also contribute directly to the antibacterial effect.

Caption: Mechanism of action of this compound in combination with a beta-lactam antibiotic.

Data Presentation

The in vitro efficacy of this compound has been demonstrated through synergistic activity with various beta-lactam antibiotics against a panel of ESBL-producing Enterobacteriaceae. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and the fold-increase in potency of these antibiotics when combined with this compound.

Table 1: In Vitro Activity of Beta-Lactam Agents Tested Alone and in Combination with this compound against ESBL-Producing Enterobacteriaceae (n=21)

| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Ceftazidime | 32 | >256 |

| Ceftazidime + this compound (4 µg/mL) | 0.25 | 1 |

| Aztreonam | 32 | >256 |

| Aztreonam + this compound (4 µg/mL) | ≤0.015 | 0.5 |

| Meropenem | 0.06 | 0.25 |

| Meropenem + this compound (4 µg/mL) | ≤0.015 | 0.06 |

Data sourced from JMI Laboratories presentation.[2]

Table 2: Fold-Increase in Potency of Beta-Lactam Antibiotics in Combination with this compound

| Antibiotic | Fold-Increase in Potency vs. ESBL-producing bacteria | Fold-Increase in Potency vs. Carbapenemase-producing bacteria |

| Ceftazidime | Up to 256-fold | Up to 256-fold |

| Aztreonam | Up to 1,024-fold | Up to 4,096-fold |

| Meropenem | Up to 4-fold | Up to 128-fold |

Data sourced from Fedora Pharmaceuticals press release.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) Assay

The synergistic activity of this compound with beta-lactam antibiotics was determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.

a. Bacterial Strains and Inoculum Preparation:

-

A panel of 21 molecularly characterized ESBL-producing Enterobacteriaceae isolates were used.

-

Bacterial colonies were grown on appropriate agar plates overnight at 35°C ± 2°C.

-

A standardized inoculum was prepared by suspending colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Plates:

-

96-well microtiter plates were used.

-

Two-fold serial dilutions of the beta-lactam antibiotics were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

For the combination testing, a fixed concentration of this compound (4 µg/mL) was added to each well containing the serially diluted antibiotics.

c. Incubation and Reading:

-

The inoculated plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC was determined as the lowest concentration of the antibiotic (alone or in combination with this compound) that completely inhibited visible bacterial growth.

Caption: Generalized workflow for the broth microdilution MIC assay.

Beta-Lactamase Inhibition Assay (General Protocol)

To determine the inhibitory activity of this compound against purified beta-lactamase enzymes, a spectrophotometric assay using a chromogenic substrate like nitrocefin is typically employed.

a. Reagents:

-

Purified beta-lactamase enzyme (e.g., CTX-M-15, KPC-2).

-

This compound at various concentrations.

-

Nitrocefin (a chromogenic cephalosporin substrate).

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

b. Assay Procedure:

-

The purified beta-lactamase enzyme is pre-incubated with varying concentrations of this compound for a defined period at a specific temperature (e.g., 10-30 minutes at 25°C).

-

The reaction is initiated by the addition of nitrocefin.

-

The hydrolysis of nitrocefin by the uninhibited enzyme results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

-

The rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Penicillin-Binding Protein (PBP) 2 Binding Assay (General Protocol)

A competitive binding assay is used to assess the affinity of this compound for PBP2. This assay typically involves a labeled beta-lactam probe that binds to the PBP.

a. Reagents:

-

Isolated bacterial membranes containing PBP2 or purified PBP2.

-

This compound at various concentrations.

-

A labeled beta-lactam probe (e.g., a fluorescently labeled penicillin or a biotinylated ampicillin).

-

Wash buffer.

b. Assay Procedure:

-

Bacterial membranes or purified PBP2 are incubated with varying concentrations of this compound.

-

The labeled beta-lactam probe is then added and allowed to compete with this compound for binding to PBP2.

-

After an incubation period, unbound probe is removed by washing.

-

The amount of bound probe is quantified. For a fluorescent probe, this can be measured using a fluorescence plate reader. For a biotinylated probe, a secondary detection reagent (e.g., streptavidin-horseradish peroxidase) followed by a colorimetric or chemiluminescent substrate is used.

-

The ability of this compound to inhibit the binding of the labeled probe is used to determine its binding affinity (e.g., Kᵢ) for PBP2.

Conclusion

The in vitro characterization of this compound demonstrates its significant potential as a beta-lactamase inhibitor. Its ability to restore the activity of multiple beta-lactam antibiotics against resistant Gram-negative bacteria, coupled with a potential secondary mechanism of action involving direct interaction with PBP2, positions this compound as a valuable candidate for further development in the fight against antimicrobial resistance. The standardized methodologies outlined provide a robust framework for the continued evaluation of this compound and other novel beta-lactamase inhibitors.

References

An In-Depth Technical Guide to the Preliminary Toxicity of FPI-1465

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available information regarding the preliminary toxicity of a compound specifically designated as FPI-1465 is not available. Extensive searches of scientific literature, regulatory filings, and corporate disclosures have not yielded specific preclinical data, experimental protocols, or identified signaling pathways for a substance with this identifier.

The following guide is a template outlining the expected content for a comprehensive technical whitepaper on the preliminary toxicity of a novel therapeutic agent. This structure is based on standard practices in preclinical drug development and is intended to serve as a framework for when such data on this compound, or a similarly designated compound, becomes publicly accessible.

Executive Summary

This section would typically provide a high-level overview of the this compound preliminary toxicity profile. It would summarize the key findings from in vitro and in vivo studies, including the no-observed-adverse-effect level (NOAEL), the maximum tolerated dose (MTD), and any potential target organs of toxicity. The summary would conclude with a statement on the compound's initial safety margin and its suitability for further development.

Introduction to this compound

This chapter would detail the background of this compound, including its therapeutic target, mechanism of action, and intended clinical indication. Understanding the pharmacological context is crucial for interpreting the toxicology data.

Compound Class and Structure

A description of the chemical class and structure of this compound would be provided here.

Proposed Mechanism of Action

A detailed explanation of how this compound is expected to exert its therapeutic effect would be presented, including its interaction with specific molecular targets.

Hypothetical Signaling Pathway for a Therapeutic Agent

Below is a conceptual diagram illustrating a hypothetical signaling pathway that a therapeutic agent like this compound might modulate. This is a generalized representation and not based on any specific data for this compound.

Preclinical Toxicity Studies

This section would form the core of the technical guide, presenting all quantitative data and detailed experimental protocols from the preliminary toxicity assessment of this compound.

In Vitro Toxicity

This subsection would focus on studies conducted in cell cultures to assess the cytotoxic potential of this compound.

3.1.1 Experimental Protocol: Cell Viability Assay

-

Cell Lines: A panel of relevant human cell lines (e.g., target cancer cells and representative normal tissue cells like hepatocytes, renal proximal tubule cells).

-

Compound Preparation: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Treatment: Cells seeded in 96-well plates and treated with this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability measured using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: IC50 (half-maximal inhibitory concentration) values calculated using non-linear regression analysis.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| Cancer Cell Line A | Lung Adenocarcinoma | 0.5 |

| Cancer Cell Line B | Pancreatic Cancer | 1.2 |

| Normal Human Hepatocytes | Liver | > 50 |

| Normal Human Renal Cells | Kidney | > 50 |

In Vivo Toxicity

This subsection would detail the toxicity studies conducted in animal models to understand the systemic effects of this compound.

3.2.1 Experimental Protocol: Rodent Maximum Tolerated Dose (MTD) Study

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Acclimation: Animals acclimated for at least 7 days prior to study initiation.

-

Dose Formulation: this compound formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage, intravenous).

-

Dose Administration: Ascending single doses of this compound administered to different cohorts of animals.

-

Monitoring: Animals observed daily for clinical signs of toxicity (e.g., changes in body weight, food/water consumption, activity levels, and physical appearance) for 14 days.

-

Endpoint: The MTD defined as the highest dose that does not cause mortality or significant signs of life-threatening toxicity.

Table 2: Hypothetical Single-Dose Toxicity of this compound in Rats

| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Key Clinical Signs |

| Vehicle Control | 5/5 | 0/10 | None |

| 10 | 5/5 | 0/10 | None |

| 30 | 5/5 | 0/10 | Mild lethargy on Day 1 |

| 100 | 5/5 | 2/10 | Severe lethargy, piloerection |

| 300 | 5/5 | 10/10 | Moribund state within 24 hours |

3.2.2 Experimental Protocol: Repeat-Dose Toxicity Study (e.g., 14-Day Study)

-

Animal Model: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., beagle dog).

-

Dose Levels: Multiple dose levels, including a control, a low dose, a mid-dose, and a high dose, based on the MTD findings.

-

Administration: Daily administration of this compound for 14 consecutive days.

-

In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.

-

Terminal Procedures: At the end of the study, blood samples collected for hematology and clinical chemistry analysis. A full necropsy performed, and major organs weighed and preserved for histopathological examination.

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo toxicity study.

Table 3: Hypothetical Hematology and Clinical Chemistry Findings (High-Dose Group vs. Control)

| Parameter | Change | Interpretation |

| Hematology | ||

| Red Blood Cell Count | ↓ | Potential for anemia |

| White Blood Cell Count | ↑ | Inflammatory response |

| Clinical Chemistry | ||

| Alanine Aminotransferase (ALT) | ↑↑ | Potential liver toxicity |

| Aspartate Aminotransferase (AST) | ↑↑ | Potential liver toxicity |

| Blood Urea Nitrogen (BUN) | ↑ | Potential kidney toxicity |

| Creatinine | ↑ | Potential kidney toxicity |

Safety Pharmacology

This section would describe studies designed to investigate the potential adverse effects of this compound on major physiological systems.

-

Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters in a non-rodent model.

-

Central Nervous System: Evaluation of behavioral and neurological effects using a functional observational battery in rodents.

-

Respiratory System: Measurement of respiratory rate and tidal volume in rodents.

Conclusion

The concluding chapter would synthesize all the findings from the preliminary toxicity studies. It would provide a comprehensive initial safety assessment of this compound, identify any potential liabilities, and make recommendations for further non-clinical and clinical development, including the selection of a safe starting dose for first-in-human studies.

Note: This document is a template and does not contain actual data for this compound. The experimental protocols, tables, and diagrams are illustrative examples based on standard practices in the field of drug development. For accurate and specific information on any therapeutic agent, please refer to official publications and documentation from the developing organization.

An In-depth Technical Guide to the Pharmacological Profile of FPI-1434

Disclaimer: Publicly available pharmacological data for a compound designated FPI-1465 is not available. This document provides a comprehensive overview of FPI-1434, a clinical-stage targeted alpha therapy from Fusion Pharmaceuticals. It is presumed that the user's interest in this compound may be related to this compound due to the similarity in designation and the lack of public information on the former.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacological properties, mechanism of action, and clinical development of FPI-1434.

Core Concepts and Mechanism of Action

FPI-1434 is an investigational radioimmunoconjugate designed for the targeted delivery of a potent alpha-emitting radionuclide, Actinium-225 (225Ac), to cancer cells overexpressing the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] The therapeutic strategy is based on the principles of targeted alpha therapy (TAT), which aims to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.[2]

The core components of FPI-1434 are:

-

Targeting Moiety: A humanized monoclonal antibody that specifically binds to the extracellular domain of IGF-1R.[2]

-

Cytotoxic Payload: The alpha-emitting radionuclide Actinium-225 (225Ac).[2]

-

Linker Technology: A proprietary bifunctional chelate that stably connects the antibody to 225Ac.[2]

The mechanism of action of FPI-1434 involves a multi-step process that leverages both the targeting capabilities of the antibody and the high-energy, short-range cell-killing power of alpha particles.

References

- 1. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]

- 2. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]

An In-depth Technical Guide to the Research History and Development of FPI-1434

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "FPI-1465" did not yield information on a specific therapeutic agent in development. The following guide focuses on FPI-1434, a clinical-stage asset from Fusion Pharmaceuticals, which aligns with the likely intent of the query due to the similar naming convention.

Executive Summary

FPI-1434 is a targeted alpha therapy (TAT) being developed by Fusion Pharmaceuticals for the treatment of various solid tumors. It is a radioimmunoconjugate composed of a humanized monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R), a validated cancer target, linked to the alpha-emitting radionuclide Actinium-225 (²²⁵Ac). The potent and localized alpha radiation from ²²⁵Ac is designed to induce double-strand DNA breaks in tumor cells, leading to cell death. This guide provides a comprehensive overview of the research history, mechanism of action, preclinical and clinical development of FPI-1434.

Mechanism of Action

FPI-1434's mechanism of action is centered on the targeted delivery of a highly potent alpha-emitting radionuclide to cancer cells overexpressing the IGF-1R.[1][2]

-

Targeting Moiety: The therapeutic employs a humanized monoclonal antibody, veligrotug (formerly AVE1642), which specifically binds to the extracellular domain of IGF-1R.[2] IGF-1R is a transmembrane receptor tyrosine kinase that, upon activation, plays a crucial role in tumor cell proliferation, survival, and resistance to therapy.[2] Its overexpression has been documented in a wide range of solid tumors.

-

Cytotoxic Payload: The antibody is conjugated to Actinium-225 (²²⁵Ac), a radionuclide that undergoes a series of four alpha decays, releasing high-energy alpha particles. These alpha particles have a short path length in tissue, resulting in highly localized and potent cytotoxicity to cells in the immediate vicinity of the radionuclide, while minimizing damage to surrounding healthy tissue.

-

Cellular Internalization and DNA Damage: Upon binding to IGF-1R, the FPI-1434 conjugate is internalized by the tumor cell. The subsequent decay of ²²⁵Ac releases alpha particles within the cell, causing complex and difficult-to-repair double-strand DNA breaks, which are a primary driver of cancer cell death.[3][4][5]

Signaling Pathway of IGF-1R

Preclinical Development

Prior to its clinical evaluation, FPI-1434, then designated as ²²⁵Ac-FPX-01, underwent preclinical studies to assess its biodistribution, efficacy, and safety.[6]

-

Biodistribution Studies: Animal models using the imaging analog ¹²⁴I-FPX-01 demonstrated high and selective uptake in various solid tumor types.[6] Further preclinical comparisons were conducted with analogs using Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu).[6]

-

Efficacy Studies: In non-clinical models, ²²⁵Ac-FPI-1434 showed significant anti-tumor activity.[3]

-

Toxicology Studies: Favorable toxicology profiles were observed in cynomolgus monkeys, supporting the initiation of human trials.[3][4][5]

Clinical Development

FPI-1434 is currently being investigated in a Phase 1/2 clinical trial (NCT03746431) in patients with advanced solid tumors.[7][8]

Clinical Trial Design (NCT03746431)

This is a first-in-human, open-label, non-randomized, multi-center study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FPI-1434.[8][9]

Table 1: Key Aspects of the NCT03746431 Clinical Trial

| Parameter | Description |

| Trial Identifier | NCT03746431 |

| Phase | Phase 1/2 |

| Study Title | A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors.[7] |

| Primary Objectives | To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of FPI-1434. To evaluate the safety and tolerability of FPI-1434. |

| Secondary Objectives | To assess the pharmacokinetic profile of FPI-1434. To evaluate the preliminary anti-tumor activity of FPI-1434. |

| Patient Population | Patients with advanced solid tumors that are refractory to standard treatment or for whom no standard treatment is available.[3] |

| Intervention | [²²⁵Ac]-FPI-1434 administered intravenously. |

| Imaging Agent | [¹¹¹In]-FPI-1547, an imaging analog of FPI-1434, is used for patient selection and dosimetry.[3][8] |

Experimental Protocols

Patient Selection and Screening:

-

Informed Consent: All patients must provide written informed consent prior to any study-related procedures.

-

Eligibility Criteria Assessment: Patients are evaluated against a set of inclusion and exclusion criteria, including pathological confirmation of an advanced solid tumor, ECOG performance status of 0 or 1, and adequate organ function.[3]

-

Tumor Tissue Submission: Archival or fresh tumor biopsy tissue is required for immunohistochemistry analysis of IGF-1R expression.[3]

-

Imaging with [¹¹¹In]-FPI-1547: Patients receive an intravenous injection of [¹¹¹In]-FPI-1547. Whole-body planar and SPECT/CT imaging are performed to assess tumor uptake and biodistribution of the radiotracer.

-

Dosimetry Calculations: Imaging data is used to calculate estimated radiation doses to normal organs and tumors to ensure they are within predefined safety limits.[3]

Treatment and Follow-up:

-

Dose Escalation: The Phase 1 portion of the study employs a modified 3+3 dose-escalation design, with escalating single doses of [²²⁵Ac]-FPI-1434 administered to sequential cohorts of patients.[3][4]

-

Drug Administration: FPI-1434 is administered as a single intravenous injection.

-

Safety Monitoring: Patients are closely monitored for adverse events and dose-limiting toxicities (DLTs) for an 8-week period following treatment.[3][4]

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of FPI-1434.

-

Tumor Response Assessment: Tumor response is evaluated according to RECIST 1.1 criteria at baseline and at specified intervals post-treatment.

Clinical Trial Workflow

Development Timeline

Table 2: FPI-1434 Development Milestones

| Date | Milestone |

| February 2019 | First patient dosed in the Phase 1 clinical trial of FPI-1434.[10] |

| June 2021 | Preliminary safety and dosimetry results from the single-dose portion of the Phase 1 study presented at the SNMMI Annual Meeting. |

| June 2022 | Fusion Pharmaceuticals provided updates on the FPI-1434 clinical program, including data from a cold-antibody sub-study.[11] |

| January 2023 | Fusion announced plans to report safety, pharmacokinetics, and imaging data from the Phase 1 study in the second quarter of 2023.[12] |

| Ongoing | The Phase 1/2 clinical trial (NCT03746431) is ongoing. |

Future Directions

The development of FPI-1434 is ongoing, with future efforts likely to focus on:

-

Completion of the Phase 1/2 Trial: Determining the recommended Phase 2 dose and further evaluating the safety and efficacy of FPI-1434 in specific tumor types.

-

Combination Therapies: Exploring the potential of FPI-1434 in combination with other anticancer agents, such as checkpoint inhibitors or DNA damage repair inhibitors, to enhance its therapeutic effect. Fusion has a collaboration with Merck to evaluate FPI-1434 in combination with KEYTRUDA® (pembrolizumab).[11][12]

-

Expansion to Other IGF-1R Expressing Tumors: Investigating the utility of FPI-1434 in a broader range of solid tumors that overexpress IGF-1R.

Conclusion

FPI-1434 represents a promising targeted alpha therapy with a well-defined mechanism of action and a clear clinical development path. By leveraging the specificity of an IGF-1R-targeting antibody and the potent cytotoxicity of Actinium-225, FPI-1434 holds the potential to offer a novel and effective treatment option for patients with a variety of advanced solid tumors. The ongoing Phase 1/2 clinical trial will be instrumental in further defining its safety, efficacy, and future role in oncology.

References

- 1. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]

- 2. Facebook [cancer.gov]

- 3. fusionpharma.com [fusionpharma.com]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. openmedscience.com [openmedscience.com]

- 7. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Phase 1 Study of [225Ac]-FPI-1434 Injection (NCT03746431) [ancora.ai]

- 10. Fusion Pharma Announces First Patient Dosing in a Phase 1 Clinical Trial of [225Ac]-FPI-1434 Injection in Patients with Advanced Solid Tumors - Fusion Pharma [fusionpharma.com]

- 11. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs - BioSpace [biospace.com]

- 12. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide to the Intellectual Property and Core Technology of FPI-1465 (Nacubactam)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FPI-1465, identified as nacubactam, is a novel, intravenously administered diazabicyclooctane (DBO) β-lactamase inhibitor developed by Fedora Pharmaceuticals. It exhibits a unique dual mechanism of action, not only inhibiting a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D) but also demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae. This dual activity allows nacubactam to restore the efficacy of β-lactam antibiotics against many multidrug-resistant Gram-negative bacteria and act as a β-lactam enhancer. This technical guide provides a comprehensive overview of the intellectual property landscape of nacubactam, its mechanism of action, and key preclinical and clinical data, presented in a format tailored for scientific and drug development professionals.

Intellectual Property Landscape

The core intellectual property for nacubactam is centered around a portfolio of patents filed by Fedora Pharmaceuticals Inc., covering the composition of matter, pharmaceutical compositions, and methods of use.

Core Patent Portfolio

While a number of patents related to diazabicyclooctane derivatives have been assigned to Fedora Pharmaceuticals, the key patent family covering the composition of matter for nacubactam appears to be represented by international application WO 2015/046207 . This patent application discloses the synthesis and characterization of a series of diazabicyclooctane compounds, including nacubactam. Subsequent patents, such as US 10,759,800 B2 and US 10,682,413 B2 , cover crystalline forms, pharmaceutical formulations, and methods of use of these compounds, further strengthening the intellectual property protection around nacubactam.

Key Patent Families:

| Patent/Application Number | Title | Key Aspects Covered |

| WO 2015/046207 | β-lactamase inhibitor and process for preparing the same | Composition of matter for nacubactam and related analogs |

| US 10,759,800 B2 | Crystalline forms of diazabicyclooctane derivatives and production process thereof | Crystalline forms of nacubactam and manufacturing |

| US 10,682,413 B2 | Pharmaceutical forms of diazabicyclooctane derivatives and process for producing the same | Pharmaceutical compositions and formulations |

Core Technology: A Dual-Action Mechanism

Nacubactam's innovative approach to combating antibiotic resistance lies in its dual mechanism of action, which is a significant advancement over traditional β-lactamase inhibitors.

Inhibition of β-Lactamases

Nacubactam is a potent inhibitor of a wide range of serine β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics. By inactivating these enzymes, nacubactam protects co-administered β-lactam antibiotics from hydrolysis, thereby restoring their antibacterial activity. It is effective against:

-

Class A β-lactamases: Including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).

-

Class C β-lactamases: Such as AmpC.

-

Some Class D β-lactamases: Including certain OXA-type carbapenemases.

Inhibition of Penicillin-Binding Protein 2 (PBP2)

Uniquely among clinically developed DBOs, nacubactam also exhibits direct antibacterial activity by binding to and inhibiting PBP2, an essential enzyme in the bacterial cell wall synthesis of Enterobacteriaceae.[1][2] This intrinsic activity not only contributes to its overall efficacy but also allows it to act as a "β-lactam enhancer," potentiating the activity of other β-lactam antibiotics that target different PBPs.[3]

Signaling Pathway: Nacubactam's Dual Mechanism of Action

Caption: Dual mechanism of nacubactam: inhibition of β-lactamase and PBP2.

Quantitative Data

In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of nacubactam in combination with various β-lactam antibiotics against a wide range of multidrug-resistant Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key publications.

Table 1: MICs of Meropenem with and without Nacubactam against Enterobacteriaceae [4]

| Bacterial Group (n) | Meropenem MIC50/90 (µg/mL) | Meropenem + Nacubactam (4 µg/mL) MIC50/90 (µg/mL) |

| All Isolates (1,553) | 0.06 / >64 | 0.06 / 2 |

| ESBL-producers (521) | 0.06 / 0.12 | 0.06 / 0.12 |

| KPC-producers (250) | 32 / >64 | 0.5 / 2 |

| MBL-producers (250) | >64 / >64 | 2 / 8 |

| OXA-48-like-producers (250) | 2 / 32 | 0.25 / 1 |

Table 2: MICs of Aztreonam and Cefepime with and without Nacubactam against Enterobacterales [5]

| Antibiotic Combination | Bacterial Group (n) | MIC50/90 (µg/mL) |

| Aztreonam | All Isolates (375) | >128 / >128 |

| Aztreonam + Nacubactam (1:1) | All Isolates (375) | 0.5 / 2 |

| Cefepime | All Isolates (375) | 64 / >128 |

| Cefepime + Nacubactam (1:1) | All Isolates (375) | 0.5 / 4 |

Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have provided key pharmacokinetic data for nacubactam.[6][7]

Table 3: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Nacubactam [6]

| Dose (mg) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | t1/2 (h) |

| 50 | 4.6 | 6.9 | 1.3 |

| 200 | 18.5 | 27.8 | 1.3 |

| 500 | 45.2 | 68.1 | 1.3 |

| 1000 | 92.1 | 138.0 | 1.3 |

| 2000 | 185.0 | 277.0 | 1.3 |

Table 4: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Nacubactam (Day 7) [7]

| Dose (mg, q8h) | Cmax,ss (µg/mL) | AUC0-8,ss (µg·h/mL) |

| 1000 | 103.0 | 152.0 |

| 2000 | 205.0 | 304.0 |

| 4000 | 411.0 | 608.0 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro susceptibility of bacterial isolates to nacubactam in combination with β-lactam antibiotics.

Methodology:

-

Bacterial Isolates: A panel of clinical isolates with characterized resistance mechanisms is used.

-

Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.

-

Assay Format: Broth microdilution in 96-well plates is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Drug Concentrations: Serial two-fold dilutions of the β-lactam antibiotic are prepared in CAMHB, both with and without a fixed concentration of nacubactam (e.g., 4 µg/mL) or in a fixed ratio (e.g., 1:1).

-

Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).

Penicillin-Binding Protein (PBP) Binding Assay

Objective: To assess the binding affinity of nacubactam to PBP2.

Methodology:

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from a culture of a suitable test organism (e.g., Escherichia coli).

-

Competitive Binding: The membrane preparation is incubated with increasing concentrations of nacubactam.

-

Fluorescent Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, which binds to PBPs, is added to the mixture.

-

SDS-PAGE: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Detection: The gel is imaged using a fluorescence scanner to visualize the PBP bands. The intensity of the fluorescent signal for PBP2 will decrease with increasing concentrations of nacubactam, indicating competitive binding.

-

IC50 Determination: The concentration of nacubactam that results in a 50% reduction in the fluorescent signal for PBP2 is determined as the IC50 value.

Experimental Workflow: PBP Binding Assay

Caption: Workflow for assessing PBP2 binding affinity.

Conclusion

This compound (nacubactam) represents a significant advancement in the fight against antibiotic resistance. Its robust intellectual property portfolio, combined with its novel dual-action mechanism of β-lactamase inhibition and direct PBP2 activity, positions it as a promising candidate for the treatment of serious Gram-negative infections. The extensive preclinical and early clinical data demonstrate its potential to restore the activity of established β-lactam antibiotics and provide a new therapeutic option for clinicians. Further clinical development will be crucial in fully elucidating its role in the management of multidrug-resistant bacterial infections.

References

- 1. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 628. Pharmacokinetics, Safety and Tolerability of Co-administration of Nacubactam and β-lactams after Multiple Doses in Japanese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for FPI-1465 in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465 is a potent, dual-action inhibitor targeting both serine-β-lactamases and penicillin-binding proteins (PBPs). As a member of the diazabicyclooctane (DBO) class of compounds, this compound offers a significant advantage in combating bacterial resistance by neutralizing the primary mechanisms of β-lactam antibiotic degradation and by directly inhibiting the enzymes essential for bacterial cell wall synthesis.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various protein binding assays to characterize its interaction with target proteins.

Mechanism of Action

This compound acts as a covalent inhibitor, forming a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine-β-lactamases and PBPs. This acylation process effectively inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics (in the case of β-lactamases) or halting the transpeptidation step in peptidoglycan synthesis (in the case of PBPs). This dual-targeting mechanism makes this compound a powerful tool against multidrug-resistant Gram-negative bacteria.

References

Application Notes and Protocols for High-Throughput Screening of Targeted Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of targeted radiopharmaceuticals, with a focus on antibody-drug conjugates (ADCs) and small molecule radioconjugates. While the specific compound "FPI-1465" appears to be a typographical error, this document will focus on the principles and methodologies applicable to the discovery and characterization of similar targeted alpha therapies, such as Fusion Pharmaceuticals' FPI-1434 and FPI-2265.

Introduction to Targeted Alpha Therapies

Targeted alpha therapies (TATs) are an emerging class of cancer treatments that deliver potent alpha-emitting radionuclides, such as Actinium-225 (225Ac), directly to cancer cells. This is achieved by linking the radionuclide to a targeting moiety, such as a monoclonal antibody or a small molecule, that specifically binds to a tumor-associated antigen or receptor. The high linear energy transfer and short path length of alpha particles result in highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.

The development of novel TATs requires robust screening methodologies to identify targeting ligands with optimal binding affinity, specificity, and internalization properties. High-throughput screening allows for the rapid evaluation of large libraries of candidates to select promising leads for further development.

Key Compounds and Targets

While "this compound" is not identified in the current literature, we will focus on two pertinent examples from Fusion Pharmaceuticals' pipeline to illustrate the screening principles:

-

FPI-1434 : An antibody-drug conjugate targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which is overexpressed in various solid tumors. FPI-1434 consists of a humanized monoclonal antibody linked to 225Ac.[1][2][3]

-

FPI-2265 : A small molecule radioconjugate targeting the Prostate-Specific Membrane Antigen (PSMA) , a well-validated target in prostate cancer. FPI-2265 is composed of a PSMA-binding ligand coupled to 225Ac.[4][5]

High-Throughput Screening for Targeted Radiopharmaceuticals

The primary goal of HTS in this context is to identify and characterize ligands (antibodies or small molecules) that bind with high affinity and specificity to the target of interest. Radioligand binding assays are the gold standard for this purpose and can be adapted for a high-throughput format.[6]

Technology Profile: Scintillation Proximity Assay (SPA)

Scintillation Proximity Assay (SPA) is a homogeneous and highly sensitive technology well-suited for HTS of radioligands.[7][8][9][10] In an SPA, the target molecule (e.g., IGF-1R or PSMA) is immobilized onto a scintillant-impregnated microsphere. When a radiolabeled ligand binds to the target, it comes into close proximity with the microsphere, causing the scintillant to emit light. Unbound radioligand in the solution is too distant to excite the scintillant. This eliminates the need for separation of bound and free radioligand, making it amenable to automation.[11]

Experimental Protocols

The following are generalized high-throughput screening protocols for identifying and characterizing targeting moieties for TATs, inspired by the development pathways of compounds like FPI-1434 and FPI-2265.

Protocol 1: High-Throughput Primary Screening of Small Molecule Ligands for PSMA

This protocol describes a competitive binding SPA to screen a library of small molecules for their ability to bind to PSMA.

Objective: To identify small molecule "hits" that bind to PSMA with high affinity.

Materials:

-

Recombinant human PSMA protein

-

Scintillation Proximity Assay (SPA) beads (e.g., PVT-based)

-

[177Lu]-PSMA-617 (or another suitable radiolabeled PSMA ligand) as the tracer

-

Small molecule compound library

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA)

-

384-well microplates

-

Microplate scintillation counter

Methodology:

-

Immobilization of PSMA on SPA Beads:

-

Couple recombinant human PSMA protein to SPA beads according to the manufacturer's instructions. This may involve using streptavidin-coated beads and biotinylated PSMA or other covalent coupling chemistries.

-

Wash the beads to remove any unbound protein.

-

Resuspend the PSMA-coated beads in assay buffer to a final concentration of 1 mg/mL.

-

-

Assay Plate Preparation:

-

Using an automated liquid handler, add 10 µL of the PSMA-coated SPA bead suspension to each well of a 384-well microplate.

-

Add 5 µL of test compound from the small molecule library (typically at a concentration of 10 µM in assay buffer with DMSO). For control wells, add 5 µL of assay buffer with DMSO (for total binding) or a high concentration of a known PSMA ligand (e.g., 10 µM unlabeled PSMA-617) for non-specific binding.

-

Add 5 µL of [177Lu]-PSMA-617 (at a concentration equal to its Kd for PSMA) to all wells.

-

-

Incubation:

-

Seal the microplate and incubate at room temperature for 1-4 hours with gentle shaking to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the light output from each well using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_NSB) / (Signal_total - Signal_NSB)) where:

-

Signal_compound is the signal from the well with the test compound.

-

Signal_NSB is the signal from the non-specific binding control wells.

-

Signal_total is the signal from the total binding control wells.

-

-

Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).

Protocol 2: High-Throughput Screening of Monoclonal Antibodies for IGF-1R Binding

This protocol outlines a cell-based high-throughput assay to screen a library of monoclonal antibodies for their ability to bind to IGF-1R expressed on the surface of cancer cells.

Objective: To identify monoclonal antibodies that bind with high affinity to cell-surface IGF-1R.

Materials:

-

A cancer cell line with high expression of IGF-1R (e.g., MCF-7)

-

Monoclonal antibody library

-

[125I]-IGF-1 or a radiolabeled anti-IGF-1R antibody as the tracer

-

Cell culture medium and supplements

-

Binding buffer (e.g., HBSS with 0.1% BSA)

-

384-well clear bottom microplates

-

Scintillation counter or gamma counter

Methodology:

-

Cell Plating:

-

Seed the IGF-1R expressing cells into 384-well microplates at a density of 10,000 cells per well and allow them to adhere overnight.

-

-

Assay Plate Preparation:

-

Wash the cells once with binding buffer.

-

Add 10 µL of test antibody from the library to the appropriate wells. For control wells, add binding buffer (total binding) or a high concentration of a known anti-IGF-1R antibody (non-specific binding).

-

Add 10 µL of the radiolabeled tracer to all wells.

-

-

Incubation:

-

Incubate the plate at 4°C for 2-4 hours to allow binding to occur while minimizing internalization.

-

-

Washing and Lysis:

-

Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

-

Add 20 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to solubilize the cells.

-

-

Data Acquisition:

-

Transfer the lysate to a scintillation vial or a plate compatible with a gamma counter and measure the radioactivity.

-

Data Analysis:

-

Calculate the percent inhibition for each test antibody as described in Protocol 1.

-

Identify "hits" as antibodies that demonstrate significant inhibition of tracer binding.

Data Presentation

Quantitative data from primary and secondary screens should be organized into clear and concise tables for easy comparison and hit selection.

Table 1: Example Data Summary from a Primary HTS for PSMA Ligands

| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |

| SM-001 | 10 | 85 | Yes |

| SM-002 | 10 | 12 | No |

| SM-003 | 10 | 62 | Yes |

| ... | ... | ... | ... |

Table 2: Example IC50 Data from a Secondary Screen of Anti-IGF-1R Antibodies

| Antibody ID | IC50 (nM) |

| Ab-01 | 5.2 |

| Ab-02 | 150.7 |

| Ab-03 | 8.9 |

| ... | ... |

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action for FPI-1434 targeted alpha therapy.

Caption: Generalized workflow for high-throughput screening of targeted radiopharmaceuticals.

Conclusion

The application of high-throughput screening methodologies, such as the Scintillation Proximity Assay, is crucial for the efficient discovery and development of novel targeted alpha therapies. By adapting and optimizing these assays for specific targets like PSMA and IGF-1R, researchers can rapidly identify potent and selective ligands for the next generation of cancer treatments. The protocols and data presentation formats outlined in these notes provide a framework for conducting and interpreting HTS campaigns in the field of radiopharmaceutical drug discovery.

References

- 1. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]

- 2. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs - BioSpace [biospace.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Fusion Pharma's Early Phase 2 Outcomes for FPI-2265 at AACR 2024 [synapse.patsnap.com]

- 5. Fusion Pharmaceuticals Announces Presentation of Interim Data from the Phase 2 TATCIST Clinical Trial Evaluating FPI-2265 at the AACR Annual Meeting 2024 [prnewswire.com]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Scintillation proximity assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Scintillation proximity assays in high-throughput screening. - OAK Open Access Archive [oak.novartis.com]

- 11. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Quantification of Avibactam (FPI-1465)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed methodologies for the quantitative analysis of Avibactam, a non-β-lactam β-lactamase inhibitor. The compound identified by the internal code FPI-1465 is chemically known as Avibactam. This document outlines validated analytical methods crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The primary techniques covered are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely employed for the determination of Avibactam in biological matrices and pharmaceutical dosage forms.

Analytical Methods Overview

The quantification of Avibactam, often in combination with partner antibiotics such as Ceftazidime, relies on robust and sensitive analytical techniques. The choice of method typically depends on the sample matrix, the required sensitivity, and the available instrumentation.

Key Analytical Techniques:

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely accessible and reliable method for the simultaneous determination of Avibactam and Ceftazidime in bulk drug and pharmaceutical dosage forms. It is valued for its simplicity, accuracy, and precision.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications due to its high sensitivity and selectivity. This method is ideal for quantifying low concentrations of Avibactam in complex biological matrices like plasma.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated analytical methods for Avibactam.

Table 1: RP-HPLC Method Parameters for Simultaneous Quantification of Avibactam and Ceftazidime

| Parameter | Avibactam | Ceftazidime | Reference |

| Linearity Range | 1-5 µg/mL | 100-500 µg/mL | [1] |

| Retention Time (min) | 3.7 | 2.05 | [1] |

| Limit of Detection (LOD) | 3 ppm | 2.9 ppm | [1] |

| Limit of Quantification (LOQ) | 10.1 ppm | 10.03 ppm | [1] |

| Linear Regression Coefficient (R²) | 0.997 | 0.999 | [1] |

Table 2: LC-MS/MS Method Parameters for Quantification of Avibactam in Plasma

| Parameter | Human Plasma | Rat Plasma | Reference |

| Calibration Curve Range | 10-10,000 ng/mL | 0.005-5.0 µg/mL | [2][3][4] |

| Accuracy | Within 8% | Within 9% | [4] |

| Precision | Within 9% | Within 9% | [4] |

| Extraction Method | Weak anionic exchange solid-phase extraction | Not specified | [2][3] |

Experimental Protocols

Protocol 1: Simultaneous Quantification of Avibactam and Ceftazidime by RP-HPLC

This protocol is adapted for the analysis of Avibactam and Ceftazidime in pharmaceutical preparations.

1. Materials and Reagents:

-

Avibactam and Ceftazidime reference standards

-

Potassium dihydrogen orthophosphate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid

2. Chromatographic Conditions:

-

Column: Inertsil ODS (5 µm, 4.6 x 150 mm)

-

Mobile Phase: Potassium dihydrogen ortho phosphate buffer (pH 3.0) and Methanol (30:70 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: PDA detector at 260 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

3. Standard and Sample Preparation:

-

Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.

-

Standard Stock Solution: Accurately weigh and dissolve Avibactam and Ceftazidime reference standards in the mobile phase to prepare a stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

-

Sample Preparation: For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm nylon filter before injection.

4. Analysis Workflow:

Protocol 2: Quantification of Avibactam in Human Plasma by LC-MS/MS

This protocol describes a sensitive method for the determination of Avibactam in a biological matrix.

1. Materials and Reagents:

-

Avibactam reference standard

-

Internal Standard (IS) - a stable isotope-labeled Avibactam is recommended

-

Human plasma (blank)

-

Weak anionic exchange solid-phase extraction (SPE) cartridges

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: Amide column (e.g., HILIC)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components.

-

Flow Rate: 0.4 - 0.6 mL/min

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

-

MRM Transitions: Specific precursor-to-product ion transitions for Avibactam and the IS must be determined.

3. Sample Preparation (Solid-Phase Extraction):

-

Conditioning: Condition the weak anionic exchange SPE cartridge with methanol followed by water.

-

Equilibration: Equilibrate the cartridge with an appropriate buffer.

-

Loading: Load the plasma sample (pre-treated with IS).

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute Avibactam and the IS with an appropriate elution solvent (e.g., containing a high percentage of organic solvent and an acid/base modifier).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

4. Bioanalytical Workflow Diagram:

Signaling Pathway and Mechanism of Action

Avibactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor. It does not have intrinsic antibacterial activity but functions by inhibiting a wide range of bacterial β-lactamase enzymes. These enzymes are a primary mechanism of resistance to β-lactam antibiotics. By inactivating β-lactamases, Avibactam restores the efficacy of co-administered β-lactam antibiotics, such as Ceftazidime.

References

- 1. iosrphr.org [iosrphr.org]

- 2. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioanalytical method validation for the simultaneous determination of ceftazidime and avibactam in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FPI-1465 Formulation for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.